molecular formula C11H19NO4 B1377256 Tert-butyl 2-acetylmorpholine-4-carboxylate CAS No. 1228600-46-1

Tert-butyl 2-acetylmorpholine-4-carboxylate

Cat. No. B1377256
Key on ui cas rn: 1228600-46-1
M. Wt: 229.27 g/mol
InChI Key: LJUFWUIUVLJYDF-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

To a solution of tert-butyl 2-acetylmorpholine-4-carboxylate (6.9 g, 30.0 mmol) in DCM (80 mL) was added TFA (20 mL). The mixture was stirred at room temperature for 4 hr. The reaction mixture was concentrated to give 1-(morpholin-2-yl)ethanone (3.9 g, crude) for next step.
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[O:9][CH2:8][CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5]1)(=[O:3])[CH3:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH:6]1[CH2:7][CH2:8][O:9][CH:4]([C:1](=[O:3])[CH3:2])[CH2:5]1

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C)(=O)C1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1CC(OCC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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